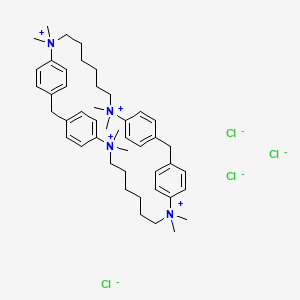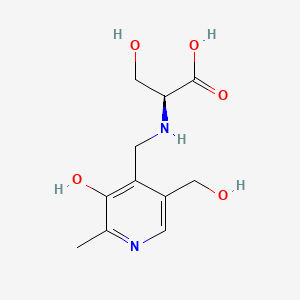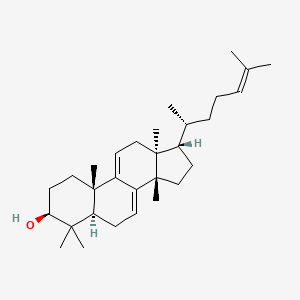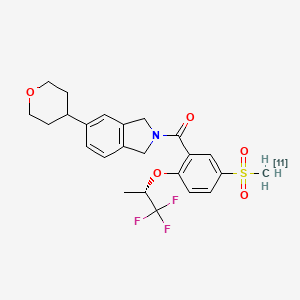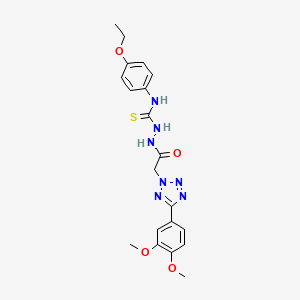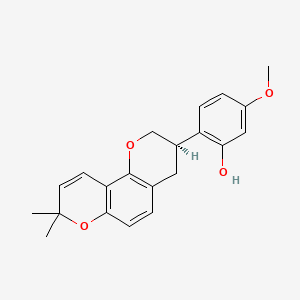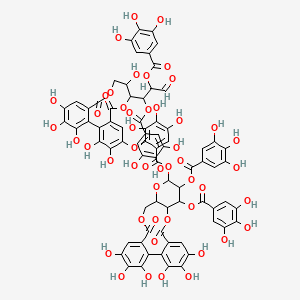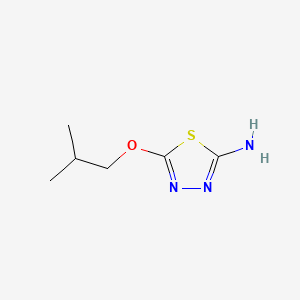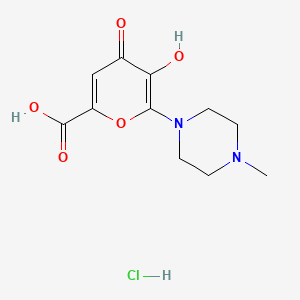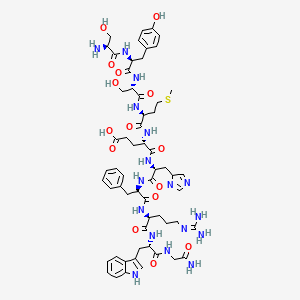
2-Tetrahydrofurfuryl 2-mercaptopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetrahydrofurfuryl 2-mercaptopropionate is a chemical compound with the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g/mol . It is also known by its systematic name, tetrahydrofuran-2-ylmethyl 2-sulfanylpropanoate . This compound is a colorless to yellow liquid with a meaty aroma and is practically insoluble in water but soluble in ethanol . It is used in various applications, including as a flavoring agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetrahydrofurfuryl 2-mercaptopropionate typically involves the reaction of tetrahydrofurfuryl alcohol with 2-mercaptopropionic acid. The reaction is carried out under acidic or basic conditions to facilitate the esterification process. The reaction can be represented as follows:
Tetrahydrofurfuryl alcohol+2-Mercaptopropionic acid→2-Tetrahydrofurfuryl 2-mercaptopropionate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate and yield. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tetrahydrofurfuryl 2-mercaptopropionate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-Tetrahydrofurfuryl 2-mercaptopropionate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 2-Tetrahydrofurfuryl 2-mercaptopropionate involves its interaction with various molecular targets and pathways. The thiol group (-SH) in the compound can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes or the alteration of cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydrofuran-2-yl methyl 2-sulfanylpropanoate
- Pentaerythritol tetra-3-mercaptopropionate
- Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT)
Uniqueness
2-Tetrahydrofurfuryl 2-mercaptopropionate is unique due to its specific structural features, such as the presence of both a tetrahydrofuran ring and a thiol group. This combination imparts distinct chemical and physical properties, making it suitable for various applications, including as a flavoring agent and in organic synthesis. Its solubility in ethanol and insolubility in water also contribute to its unique characteristics .
Properties
CAS No. |
99253-91-5 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C8H14O3S/c1-6(12)8(9)11-5-7-3-2-4-10-7/h6-7,12H,2-5H2,1H3 |
InChI Key |
GPTNPEYKJNADPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1CCCO1)S |
density |
1.132-1.138 (20°) |
physical_description |
Colourless to yellow liquid; Meaty aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


